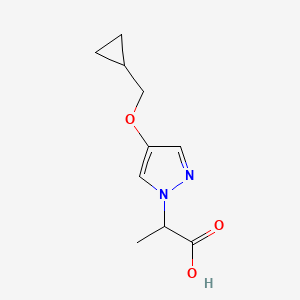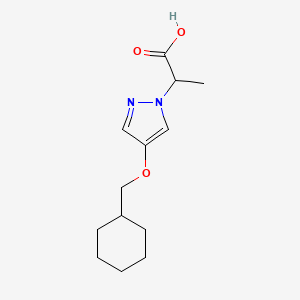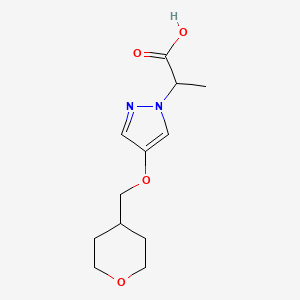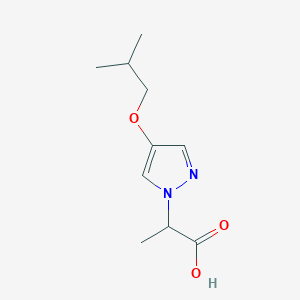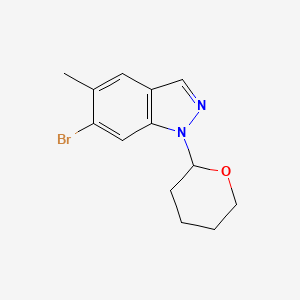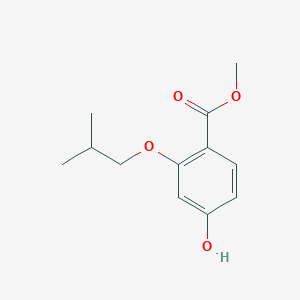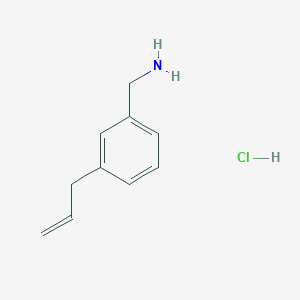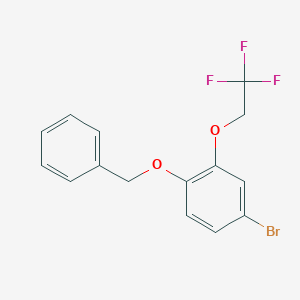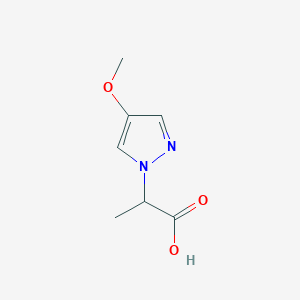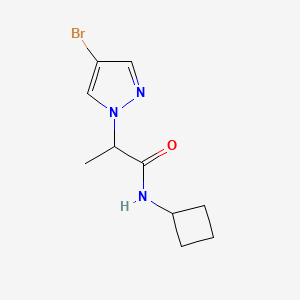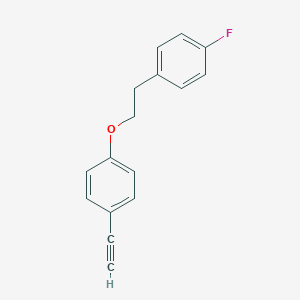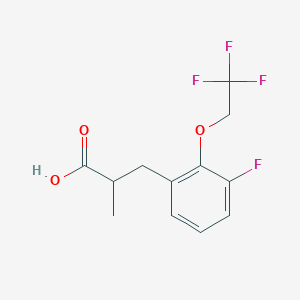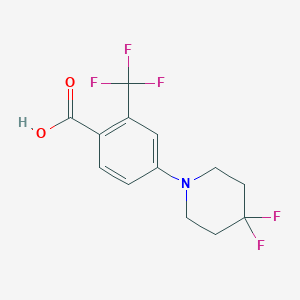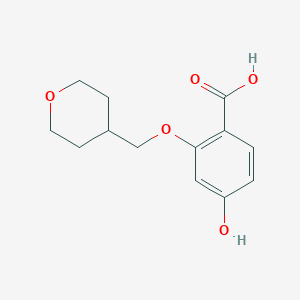
4-Hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a tetrahydro-2H-pyran-4-ylmethoxy group
準備方法
The synthesis of 4-Hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and tetrahydro-2H-pyran-4-ylmethanol.
Protection of Hydroxyl Group: The hydroxyl group of tetrahydro-2H-pyran-4-ylmethanol is protected using a suitable protecting group.
Esterification: The protected alcohol is then esterified with 4-hydroxybenzoic acid under acidic conditions to form the ester intermediate.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
化学反応の分析
4-Hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding alcohols.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include quinones, alcohols, and esters.
科学的研究の応用
4-Hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 4-Hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as oxidative stress response, inflammation, and cell proliferation.
類似化合物との比較
4-Hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid can be compared with similar compounds such as:
4-Hydroxybenzoic Acid: Lacks the tetrahydro-2H-pyran-4-ylmethoxy group, making it less complex and potentially less versatile.
Tetrahydro-2H-pyran-4-ylmethanol: Lacks the benzoic acid core, limiting its applications compared to the target compound.
4-Hydroxy-2-methoxybenzoic Acid: Similar structure but with a methoxy group instead of the tetrahydro-2H-pyran-4-ylmethoxy group, affecting its reactivity and properties.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
特性
IUPAC Name |
4-hydroxy-2-(oxan-4-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c14-10-1-2-11(13(15)16)12(7-10)18-8-9-3-5-17-6-4-9/h1-2,7,9,14H,3-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTVEBAFRLTIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
